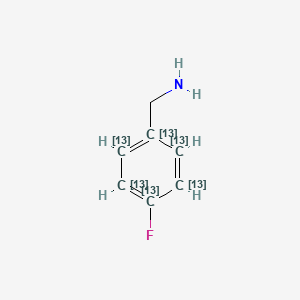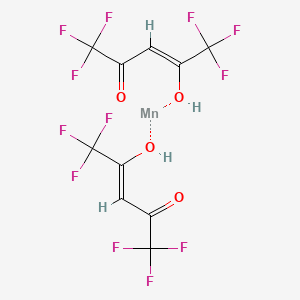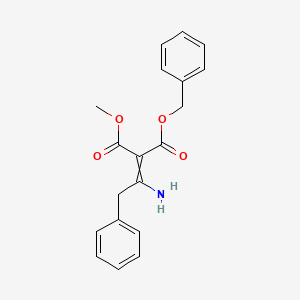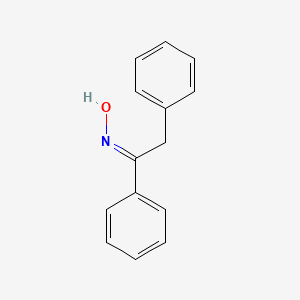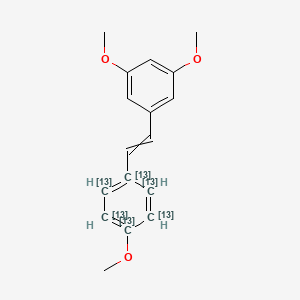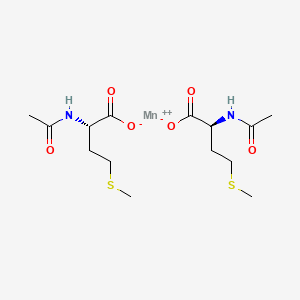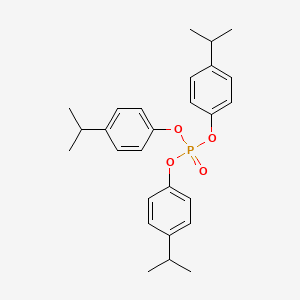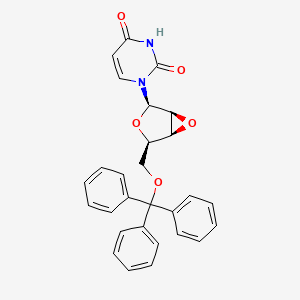
5'-O-Trityluridine-2',3'-lyxo-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related epoxide compounds often involves selective epoxidation reactions, ring-opening reactions, and protective group strategies. For example, the synthesis of N-Acetylneuraminic Acid derivatives involves a cis-selective Wittig reaction followed by diastereoselective epoxidation and regioselective epoxide opening, showcasing the complexity and precision required in synthesizing such molecules (Bodenmüller & Schmidt, 1994).
Molecular Structure Analysis
The structure of epoxide-containing compounds is characterized by the presence of a three-membered epoxy ring, which significantly affects the molecule's reactivity and interaction. Structural analysis through techniques such as NMR and X-ray crystallography provides insights into the configuration and conformations of these molecules, as demonstrated in studies of 6-deoxyhex-5-enopyranosides epoxidation (Enright et al., 2002).
Chemical Reactions and Properties
Epoxide rings in molecules like 5'-O-Trityluridine-2',3'-lyxo-epoxide are highly reactive, participating in various chemical reactions such as ring-opening with nucleophiles. This reactivity is exploited in synthetic routes to introduce functional diversity into the nucleoside framework, as seen in the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides (Fossey, Ladurée, & Robba, 1995).
Wissenschaftliche Forschungsanwendungen
Epoxidation and Synthetic Potential
The epoxidation of 6-deoxyhex-5-enopyranosides leads to the formation of epoxides such as 5'-O-Trityluridine-2',3'-lyxo-epoxide. This process also results in the production of protected D-hexos-5-ulose derivatives, offering a route to novel sugar derivatives. These compounds hold potential as intermediates in the synthesis of complex biomolecules like inositols and aza sugars. The detailed structural elucidation of these epoxides enhances our understanding of their potential in synthetic organic chemistry (Enright et al., 2002).
Olefin Oxidation
In the context of olefin oxidation, 5'-O-Trityluridine-2',3'-lyxo-epoxide can be associated with reactions involving non-heme iron catalysts. These reactions showcase the dual nature of Fe(III)-OOH intermediates, which can lead to either olefin epoxidation or cis-dihydroxylation. The outcome is influenced by the ligand environment around the iron, demonstrating the complex interplay between molecular structure and chemical reactivity (Chen et al., 2002).
Glycosidase Inhibition
The compound has been implicated in the synthesis of D-lyxo-hexos-5-ulose, a precursor to the glycoprocessing inhibitor deoxymannojirimycin. This highlights the potential of 5'-O-Trityluridine-2',3'-lyxo-epoxide in the synthesis of bioactive molecules, offering pathways to novel treatments and therapeutic agents (O'Brien et al., 2001).
Nucleophile Addition
The reactivity of epoxides derived from compounds like 5'-O-Trityluridine-2',3'-lyxo-epoxide towards various nucleophiles (O-, S-, N-, and C-nucleophiles) has been studied. These reactions are crucial for understanding the regio- and stereoselectivity of these compounds, which is vital for designing targeted chemical syntheses (Di Bussolo et al., 2004).
Eigenschaften
IUPAC Name |
1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYVDMYFAPCBP-HMNRDNJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]5[C@H](O5)[C@@H](O4)N6C=CC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11762421 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/no-structure.png)
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
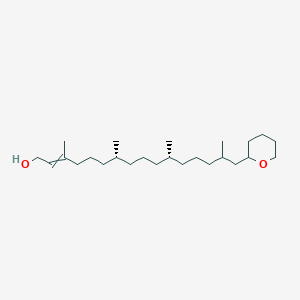
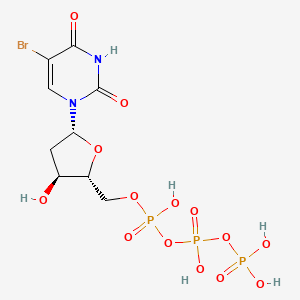
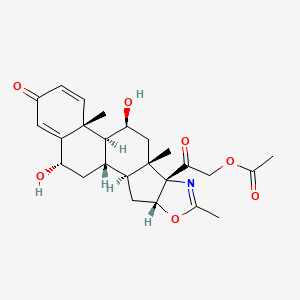
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
